molecular formula C12H15NO3 B14497828 Ethyl 2-acetamido-5-methylbenzoate CAS No. 63243-79-8

Ethyl 2-acetamido-5-methylbenzoate

Cat. No.: B14497828
CAS No.: 63243-79-8
M. Wt: 221.25 g/mol
InChI Key: RNKSQLLCRNVATF-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-5-methylbenzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often found in nature, contributing to the fragrances of fruits and flowers . This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetamido group, and a methyl group attached to a benzene ring.

Preparation Methods

The synthesis of ethyl 2-acetamido-5-methylbenzoate typically involves the esterification of 2-acetamido-5-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-acetamido-5-methylbenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are typically carboxylic acids, alcohols, and amides.

Scientific Research Applications

Ethyl 2-acetamido-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-5-methylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of its corresponding acid and alcohol . The pathways involved in these reactions are typically those associated with ester metabolism.

Comparison with Similar Compounds

Ethyl 2-acetamido-5-methylbenzoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the acetamido and methyl groups on the benzene ring. This structural difference imparts distinct chemical and physical properties to the compound, making it suitable for specific applications .

Similar compounds include:

Properties

CAS No.

63243-79-8

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 2-acetamido-5-methylbenzoate

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)10-7-8(2)5-6-11(10)13-9(3)14/h5-7H,4H2,1-3H3,(H,13,14)

InChI Key

RNKSQLLCRNVATF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)NC(=O)C

Origin of Product

United States

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